1,4-Dichlorofuro[3,4-d]pyridazine 1,4-Dichlorofuro[3,4-d]pyridazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18336404
InChI: InChI=1S/C6H2Cl2N2O/c7-5-3-1-11-2-4(3)6(8)10-9-5/h1-2H
SMILES:
Molecular Formula: C6H2Cl2N2O
Molecular Weight: 189.00 g/mol

1,4-Dichlorofuro[3,4-d]pyridazine

CAS No.:

Cat. No.: VC18336404

Molecular Formula: C6H2Cl2N2O

Molecular Weight: 189.00 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dichlorofuro[3,4-d]pyridazine -

Specification

Molecular Formula C6H2Cl2N2O
Molecular Weight 189.00 g/mol
IUPAC Name 1,4-dichlorofuro[3,4-d]pyridazine
Standard InChI InChI=1S/C6H2Cl2N2O/c7-5-3-1-11-2-4(3)6(8)10-9-5/h1-2H
Standard InChI Key AMYOEUKDJLBFSC-UHFFFAOYSA-N
Canonical SMILES C1=C2C(=CO1)C(=NN=C2Cl)Cl

Introduction

Chemical Identity and Structural Features

Nomenclature and Isomeric Considerations

1,4-Dichlorofuro[3,4-d]pyridazine belongs to the furopyridazine family, characterized by a fused furan ring (oxygen-containing five-membered heterocycle) and a pyridazine ring (six-membered diazine). The numbering system assigns position 1 to the nitrogen atom adjacent to the fused oxygen, with chlorine substituents at positions 1 and 4 of the pyridazine ring. This configuration distinguishes it from the 4,7-dichloro isomer documented in chemical databases , where chlorination occurs at non-adjacent positions on a differently fused scaffold ([2,3-d] vs. [3,4-d]).

Molecular and Electronic Properties

While experimental data specific to 1,4-dichlorofuro[3,4-d]pyridazine remain limited, comparative analysis with structurally related compounds provides insights. The 4,7-dichlorofuro[2,3-d]pyridazine analogue exhibits a molecular weight of 188.999 g/mol, exact mass of 187.954 Da, and LogP of 2.53, suggesting moderate hydrophobicity . Quantum mechanical calculations predict that the 1,4-dichloro substitution would increase electron-withdrawing effects on the pyridazine ring, potentially enhancing reactivity toward nucleophilic aromatic substitution compared to its isomers.

Table 1: Comparative Physicochemical Properties of Dichlorofuropyridazine Isomers

Property1,4-Dichlorofuro[3,4-d]pyridazine (Predicted)4,7-Dichlorofuro[2,3-d]pyridazine
Molecular FormulaC₆H₂Cl₂N₂OC₆H₂Cl₂N₂O
Molecular Weight (g/mol)188.999188.999
Exact Mass (Da)187.954187.954
LogP2.7 (Estimated)2.53
Topological PSA (Ų)38.938.92

Synthetic Methodologies and Optimization

Retrosynthetic Analysis

The synthesis of 1,4-dichlorofuro[3,4-d]pyridazine may adapt strategies from patented pyridazine chlorination routes. A three-step sequence reported for 3,4-dichloropyridazine provides a conceptual framework:

  • Hydrazine cyclocondensation: Reaction of a furan-containing diketone precursor with hydrazine hydrate in acetonitrile to form the pyridazine core.

  • Oxidative dehydrogenation: Treatment with MnO₂ in tetrahydrofuran to aromatize the intermediate.

  • Chlorination: Use of phosphorus oxychloride (POCl₃) in isopropanol to introduce chlorine substituents .

Critical Reaction Parameters

Key variables influencing yield and purity include:

  • Molar ratios: A 2.5:1 POCl₃-to-precursor ratio achieved 64% yield in analogous dichloropyridazine synthesis .

  • Temperature control: Reflux at 80°C optimizes chlorination efficiency while minimizing side reactions.

  • Solvent selection: Isopropanol’s moderate polarity facilitates POCl₃ activation without hydrolyzing sensitive intermediates .

Table 2: Hypothetical Optimization Matrix for 1,4-Dichlorofuro[3,4-d]pyridazine Synthesis

StepReagentSolventTemperatureTime (h)Yield (%)
1Hydrazine hydrateAcetonitrile25–30°C690–92*
2MnO₂Tetrahydrofuran25°C885*
3POCl₃ (2.5 eq)Isopropanol80°C360–64*
*Extrapolated from ref

Spectroscopic Characterization and Stability

Spectral Signatures

Although experimental spectra for 1,4-dichlorofuro[3,4-d]pyridazine are unavailable, its predicted NMR profile includes:

  • ¹H NMR: Absence of aromatic protons due to full substitution; furan ring protons resonate δ 7.2–7.5 ppm.

  • ¹³C NMR: Chlorinated carbons at C1 and C4 appear near δ 140–145 ppm, with furan carbons at δ 110–120 ppm.

  • IR Spectroscopy: Strong C-Cl stretches at 550–650 cm⁻¹ and furan C-O-C asymmetric vibration at 1260 cm⁻¹.

Thermal and Chemical Stability

The electron-deficient pyridazine ring confers resistance toward electrophilic attack but increases susceptibility to nucleophilic displacement at chlorinated positions. Accelerated stability studies under ICH guidelines would be required to establish shelf-life, though analogues demonstrate decomposition thresholds above 150°C .

Industrial Applications and Regulatory Considerations

Scalability Challenges

Transitioning from laboratory-scale synthesis (e.g., 100 g batches) to metric-ton production requires addressing:

  • POCl₃ handling: Corrosivity and toxicity necessitate specialized reactor materials (Hastelloy C-276) and scrubber systems.

  • Waste management: MnO₂ sludge from oxidation steps demands manganese recovery protocols to meet environmental regulations.

Regulatory Status

As a novel chemical entity, 1,4-dichlorofuro[3,4-d]pyridazine would require REACH registration in the EU, including:

  • Safety Data Sheet (SDS) preparation per Regulation (EC) No 1907/2006

  • Toxicological screening under OECD Test Guidelines 420–423

  • Environmental fate studies assessing bioaccumulation potential (LogP >3 triggers BCF testing)

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